molecular formula C12H17Cl2NO B1426538 4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride CAS No. 1220028-22-7

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride

Cat. No. B1426538
M. Wt: 262.17 g/mol
InChI Key: UNXSRXMIIOVHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride (CMPP) is a synthetic compound belonging to the class of organochlorine pharmaceuticals. It is a white crystalline powder that is soluble in water and has a molecular weight of 315.8 g/mol. CMPP is used in scientific research as an inhibitor of monoamine oxidase (MAO) and is commonly used in lab experiments to study the effects of monoamine neurotransmitters.

Scientific Research Applications

Structural and Molecular Studies

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of derivatives of piperidine, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, have been studied, revealing insights into hydrogen bonding and C-H…π interactions (Khan et al., 2013).

  • Polymorph Studies : Research on polymorphs of compounds like 4-hydroxy-1-methylpiperidine betaine hydrochloride has been conducted, involving X-ray diffraction and DFT methods, to understand different crystal forms and their stability (Dega-Szafran et al., 2005).

Pharmacological and Chemical Properties

  • Antitussive Drug Impurities Identification : Cloperastine hydrochloride, a piperidine derivative, has been studied for its impurities, advancing our understanding of the chemical structure and stability of such compounds (Liu et al., 2020).

  • Pharmacological Activity : The synthesis and pharmacological activity of hydrochlorides of certain piperidines have been explored, contributing to the development of new compounds with potential therapeutic effects (Gasparian et al., 2009).

Reaction Mechanism Studies

  • Base-Catalyzed Reactions : The base-induced rearrangements of N-chloropiperidine derivatives have been studied using electronic structure methods, providing insights into the chemical fate of these compounds in the environment (Šakić et al., 2011).

Synthesis and Copolymerization

  • Synthesis of Novel Compounds : Research has been done on the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which includes derivatives of piperidine, for copolymerization with styrene. This contributes to advancements in materials science and polymer chemistry (Whelpley et al., 2022).

properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXSRXMIIOVHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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